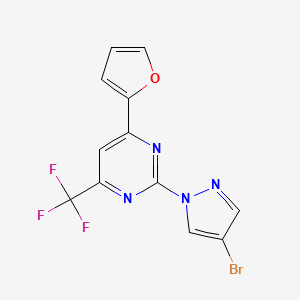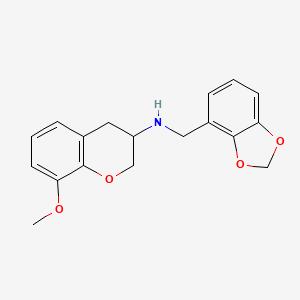
2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a pyrimidine derivative that contains a trifluoromethyl group, a bromine atom, and a furyl group. In
科学研究应用
2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been reported that this compound exhibits potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various disease states.
作用机制
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes. By inhibiting these enzymes, this compound may interfere with the signaling pathways that are involved in disease states, leading to therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been reported that this compound exhibits potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various disease states. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor activity in various cell lines.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes and disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine. One of the most promising directions is the development of new drugs based on this compound. It has been reported that this compound exhibits potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various disease states. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor activity in various cell lines. Therefore, the development of new drugs based on this compound may lead to the discovery of new treatments for various diseases. Another future direction is the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its effects and to identify its molecular targets.
合成方法
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine has been reported in the literature. The most commonly used method involves the reaction of 2-amino-4-(2-furyl)-6-(trifluoromethyl)pyrimidine with 4-bromo-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good to excellent yields.
属性
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF3N4O/c13-7-5-17-20(6-7)11-18-8(9-2-1-3-21-9)4-10(19-11)12(14,15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWQVEYOYZOGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N3C=C(C=N3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-chlorobenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5968295.png)
![methyl 4-(4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)benzoate](/img/structure/B5968312.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)
